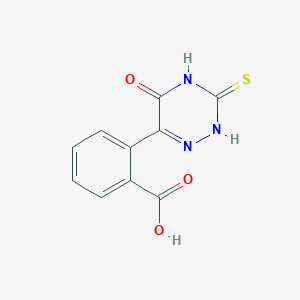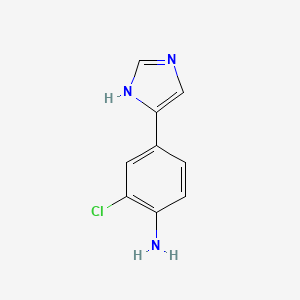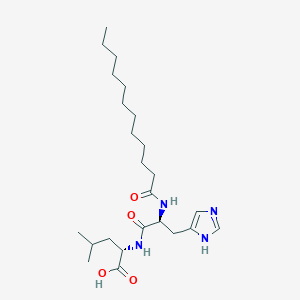![molecular formula C15H12N2OS B12940091 ({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile CAS No. 61021-44-1](/img/structure/B12940091.png)
({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features a furan ring, an indole ring, and a thioacetonitrile group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and indole moieties suggests that it may exhibit unique biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-(furan-2-ylmethyl)-1H-indole-3-thiol with acetonitrile under specific conditions. One common method includes:
Starting Materials: 1-(furan-2-ylmethyl)-1H-indole-3-thiol and acetonitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The thiol compound is deprotonated by the base, forming a thiolate anion, which then reacts with acetonitrile to form the desired thioacetonitrile product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
化学反応の分析
Types of Reactions
2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The furan and indole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: Its biological activity can be studied to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-(furan-2-yl)-1H-indole: Lacks the thioacetonitrile group but shares the furan and indole rings.
1-(furan-2-ylmethyl)-1H-indole-3-thiol: Similar structure but without the acetonitrile group.
Uniqueness
2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of both a thioacetonitrile group and the combination of furan and indole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs .
特性
CAS番号 |
61021-44-1 |
|---|---|
分子式 |
C15H12N2OS |
分子量 |
268.3 g/mol |
IUPAC名 |
2-[1-(furan-2-ylmethyl)indol-3-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C15H12N2OS/c16-7-9-19-15-11-17(10-12-4-3-8-18-12)14-6-2-1-5-13(14)15/h1-6,8,11H,9-10H2 |
InChIキー |
GRZPJVOFPULEJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=CO3)SCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)
![Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-](/img/structure/B12940012.png)

![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)



![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)

![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)



![N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B12940095.png)
